Cas no 66068-76-6 (Phosphonic acid,P-[(1S)-1-aminoethyl]-)
Phosphonic acid,P-[(1S)-1-aminoethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Phosphonic acid,P-[(1S)-1-aminoethyl]-
- (S)-(+)-1-Aminoethylphosphonic acid
- (S)-(+)-1-Phosphonoethylamine
- [(1S)-1-aminoethyl]phosphonic acid
- (S)-(+)-(1-AMINOETHYL)PHOSPHONIC ACID
- (S)-(1-Aminoethyl)phosphonsaeure
- (S)-1-aminoethanephosphonic acid
- (S)-1-aminoethyl phosphonic acid
- D-(+)-1-Aminoethylphosphonic acid
- D-Ala(P)
- 66068-76-6
- CHEBI:136675
- J282.316K
- AKOS025295605
- (s)-1-aminoethylphosphonic acid
- Q27294731
- DTXSID001299163
- (S)-(1-Aminoethyl)phosphonicacid
- UNII-YV7Y1B14AP
- (S)-(+)-1-Aminoethylphosphonic acid, 99%
- YV7Y1B14AP
- SCHEMBL6662622
- (S)-(1-Aminoethyl)phosphonic acid
- Phosphonic acid, (1-aminoethyl)-, (S)-
- J-100032
- 1-Aminoethylphosphonic acid, (S)-
- PHOSPHONIC ACID, ((1S)-1-AMINOETHYL)-
- CHEMBL57466
- PHOSPHONIC ACID, P-((1S)-1-AMINOETHYL)-
- UIQSKEDQPSEGAU-REOHCLBHSA-N
-
- MDL: MFCD00066503
- Inchi: 1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m0/s1
- InChI Key: UIQSKEDQPSEGAU-REOHCLBHSA-N
- SMILES: P([C@@H](C)N)(=O)(O)O
Computed Properties
- Exact Mass: 125.02400
- Monoisotopic Mass: 125.02418011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -4.3
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 290 °C (dec.) (lit.)
- PSA: 93.36000
- LogP: 0.16910
- Optical Activity: [α]20/D +4.8°, c = 5 in H2O
- Solubility: Not available
Phosphonic acid,P-[(1S)-1-aminoethyl]- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
Phosphonic acid,P-[(1S)-1-aminoethyl]- Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Phosphonic acid,P-[(1S)-1-aminoethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02704-1g |
(S)-(1-Aminoethyl)phosphonic acid |
66068-76-6 | 99% | 1g |
¥2858.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 367559-1G |
Phosphonic acid,P-[(1S)-1-aminoethyl]- |
66068-76-6 | 1g |
¥2376.57 | 2023-12-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-250935-1 g |
(S)-(+)-1-Aminoethylphosphonic acid, |
66068-76-6 | 99% | 1g |
¥2,219.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-250935-1g |
(S)-(+)-1-Aminoethylphosphonic acid, |
66068-76-6 | 99% | 1g |
¥2219.00 | 2023-09-05 |
Phosphonic acid,P-[(1S)-1-aminoethyl]- Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on Phosphonic acid,P-[(1S)-1-aminoethyl]-
Phosphonic acid, P-[(1S)-1-aminoethyl]]: A Comprehensive Overview in Modern Chemical and Biomedical Research
Phosphonic acid, P-[(1S)-1-aminoethyl]] (CAS No. 66068-76-6), represents a significant compound in the realm of chemical and biomedical research. This organophosphorus derivative has garnered considerable attention due to its unique structural and functional properties, which make it a valuable tool in various scientific applications. The compound's chiral center, specifically the (1S)-configuration of the aminoethyl group, imparts distinct stereochemical characteristics that are critical for its utility in pharmaceuticals, materials science, and catalysis.
The chemical structure of Phosphonic acid, P-[(1S)-1-aminoethyl]] consists of a phosphonic acid moiety linked to an aminoethyl group. This configuration allows for a range of interactions with biological molecules, making it a promising candidate for drug design and development. The phosphonic acid group is known for its ability to form stable complexes with metal ions, which is leveraged in various industrial and pharmaceutical processes. Additionally, the aminoethyl group provides a versatile handle for further functionalization, enabling the synthesis of more complex molecules.
In recent years, Phosphonic acid, P-[(1S)-1-aminoethyl]] has been extensively studied for its potential applications in biomedical research. One of the most notable areas of interest is its role as a chiral ligand in asymmetric catalysis. The compound's ability to induce enantioselective reactions has opened new avenues for the synthesis of chiral drugs and fine chemicals. Researchers have reported its use in the catalytic asymmetric hydrogenation of unsaturated compounds, where it serves as an effective ligand to achieve high enantiomeric excesses.
Moreover, Phosphonic acid, P-[(1S)-1-aminoethyl]] has found applications in the development of novel materials. Its ability to form coordination complexes with transition metals has led to the creation of advanced catalysts and functional materials. These materials exhibit enhanced properties such as increased stability and selectivity, making them suitable for use in various industrial processes. For instance, they have been employed in water treatment systems to remove heavy metals from wastewater through ion exchange mechanisms.
The compound's significance extends to pharmaceutical research as well. Phosphonic acid derivatives are known for their bioactivity and have been explored as potential therapeutic agents. The chiral nature of Phosphonic acid, P-[(1S)-1-aminoethyl]] makes it an attractive scaffold for designing enantiomerically pure drugs that exhibit improved pharmacological profiles. Recent studies have highlighted its potential in developing treatments for metabolic disorders and infectious diseases. The ability to fine-tune its structure allows researchers to optimize its biological activity while minimizing side effects.
Recent advancements in computational chemistry have further enhanced the understanding of Phosphonic acid, P-[(1S)-1-aminoethyl]]'s properties. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of novel drug candidates. These computational approaches have also been used to predict the compound's behavior under different conditions, facilitating the optimization of synthetic routes and reaction conditions.
The role of Phosphonic acid, P-[(1S)-1-aminoethyl]] in nanotechnology is another emerging area of research. Its ability to form stable nanoparticles has been exploited for drug delivery systems and diagnostic applications. These nanoparticles can be functionalized with targeting ligands to enhance their specificity towards diseased cells or tissues. Such advancements hold promise for improving therapeutic outcomes in fields like oncology and regenerative medicine.
In conclusion, Phosphonic acid, P-[(1S)-1-aminoethyl]] (CAS No. 66068-76-6) is a multifaceted compound with significant implications in chemical and biomedical research. Its unique structural features enable diverse applications ranging from asymmetric catalysis to drug development and nanotechnology. As research continues to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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